molecular formula C38H42F3N3O7 B13668320 N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate

N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate

Cat. No.: B13668320
M. Wt: 709.7 g/mol
InChI Key: MWTOAQPMAQQATN-UHFFFAOYSA-N
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Description

N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate is a complex organic compound that features a benzamide core with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate typically involves a multi-step process. One common method involves the amidation of N-Cbz-protected amines. The reactions often use isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of protecting groups and efficient reaction conditions, are likely employed to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Alloc-protected amines
  • N-Boc-protected amines
  • Other N-Cbz-protected amines

Uniqueness

N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate is unique due to its specific functional groups and the trifluoroacetate moiety. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications.

Properties

Molecular Formula

C38H42F3N3O7

Molecular Weight

709.7 g/mol

IUPAC Name

benzyl N-(4-aminobutyl)-N-[3-[[3,4-bis(phenylmethoxy)benzoyl]amino]propyl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C36H41N3O5.C2HF3O2/c37-21-10-11-23-39(36(41)44-28-31-17-8-3-9-18-31)24-12-22-38-35(40)32-19-20-33(42-26-29-13-4-1-5-14-29)34(25-32)43-27-30-15-6-2-7-16-30;3-2(4,5)1(6)7/h1-9,13-20,25H,10-12,21-24,26-28,37H2,(H,38,40);(H,6,7)

InChI Key

MWTOAQPMAQQATN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NCCCN(CCCCN)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O

Origin of Product

United States

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